3-Hydroxyanthranilic Acid-d3
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Overview
Description
3-Hydroxyanthranilic Acid-d3: is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions. For instance, the compound can be dissolved in deuterated methanol or deuterated water, and the reaction can be catalyzed by a base such as sodium deuteroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of advanced purification techniques such as chromatography is essential to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key metabolite in the kynurenine pathway.
Reduction: The compound can be reduced to form 3-aminoanthranilic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: 3-Aminoanthranilic acid.
Substitution: Various substituted anthranilic acids depending on the reagents used.
Scientific Research Applications
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway and its role in NAD+ biosynthesis.
Biology: Helps in studying the effects of deuterium on biological systems and enzyme kinetics.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry for accurate quantification of metabolites.
Mechanism of Action
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role as a substrate in the kynurenine pathway. It is converted by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase into quinolinic acid, which is a precursor for NAD+ synthesis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it modulates immune responses by influencing the activity of various immune cells and cytokines .
Comparison with Similar Compounds
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and biological activities.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway with neurotoxic properties.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective effects.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in research for studying metabolic pathways and enzyme kinetics with high precision. The stable isotope labeling allows for the differentiation of the compound from its non-deuterated counterparts in complex biological systems.
Properties
CAS No. |
1794970-56-1 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
156.155 |
IUPAC Name |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI Key |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Synonyms |
2-Amino-3-hydroxybenzoic Acid-d3; NSC 522891-d3; |
Origin of Product |
United States |
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